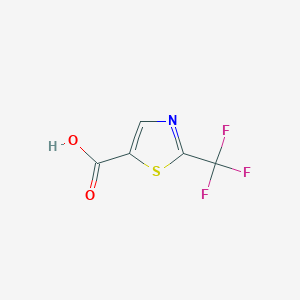

2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)4-9-1-2(12-4)3(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPWMBOAMPURLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616330 | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-84-6 | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group onto the thiazole scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical profile essential for its application in rational drug design. This document outlines both predicted and analogous experimental data for key parameters including pKa, lipophilicity (logP), and aqueous solubility. Furthermore, it details robust, step-by-step experimental protocols for the empirical determination of these properties, providing researchers with a self-validating framework for their own investigations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Introduction: The Strategic Importance of Fluorination in Thiazole-Based Drug Candidates

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has made it a versatile building block. The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, is a deliberate design strategy aimed at modulating key pharmaceutical properties. The high electronegativity of the fluorine atoms in the -CF3 group can significantly impact the acidity of the carboxylic acid, while also increasing the molecule's lipophilicity and metabolic stability.[2] These modifications can lead to improved cell permeability, enhanced binding affinity to biological targets, and a more favorable pharmacokinetic profile.[2]

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to successful drug development, influencing everything from formulation to bioavailability and toxicity.[3][4] This guide provides an in-depth examination of the key physicochemical parameters of this compound, offering both predicted values and detailed methodologies for their experimental determination.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems.[5] While experimental data for this compound is not extensively available in the public domain, we can utilize predictive models and draw comparisons with structurally similar compounds, such as its 2-methyl analogue, to build a comprehensive profile.

| Property | Predicted/Analogous Value | Significance in Drug Development |

| Molecular Formula | C₅H₂F₃NO₂S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 197.14 g/mol [6] | Influences diffusion rates and permeability across biological membranes. |

| pKa | 2.24 ± 0.10 (Predicted)[6] | Governs the ionization state at physiological pH, impacting solubility and receptor interaction. |

| logP (Octanol/Water) | Not available (Predicted) | Measures lipophilicity, a key factor in membrane permeability and ADME properties. |

| Aqueous Solubility | Not available (Predicted) | Affects dissolution rate and bioavailability for oral administration. |

| Melting Point | Not available | Data for 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is 186-187 °C.[7] |

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following sections provide detailed, field-proven protocols for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter as it dictates the charge state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. For a carboxylic acid, the pKa is the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[8] This method involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the carboxylic acid) and monitoring the resulting change in pH.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. Gentle warming or sonication may be used to aid dissolution. If aqueous solubility is low, a co-solvent such as methanol or DMSO can be used, though its concentration should be kept to a minimum (<1-2%) to avoid significant shifts in the apparent pKa.

-

Calibration of the pH Meter: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the temperature of the experiment.[8]

-

Titration Setup: Place the analyte solution in a thermostatted vessel and use a magnetic stirrer to ensure homogeneity. Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette or an automated titrator.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[9]

Causality of Experimental Choices:

-

Standardized Base: Using a standardized titrant is crucial for the accurate determination of the analyte's concentration and, consequently, the equivalence point.

-

Thermostatted Vessel: The pKa is temperature-dependent; maintaining a constant temperature ensures the accuracy and reproducibility of the measurement.

-

Inert Atmosphere: For compounds susceptible to oxidation or reaction with atmospheric CO₂, purging the solution with an inert gas like nitrogen or argon is recommended.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The shake-flask method is the traditional and most reliable method for determining logP.[10][11] It involves measuring the concentration of the analyte in two immiscible liquid phases (n-octanol and water) after they have reached equilibrium.

Protocol:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for physiological relevance) for 24 hours to ensure mutual saturation. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

Partitioning: In a screw-cap tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase. The volume ratio of the two phases can be adjusted depending on the expected logP value.

-

Equilibration: Gently shake or rotate the tube at a constant temperature for a sufficient period (e.g., 24 hours) to allow for complete partitioning of the analyte between the two phases.

-

Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the analyte using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated using the following formula: logP = log ( [Analyte]octanol / [Analyte]water )

Causality of Experimental Choices:

-

Pre-saturation of Phases: This step is crucial to prevent volume changes of the phases during the experiment, which would affect the accuracy of the concentration measurements.

-

Centrifugation: This ensures a clean separation of the two phases, preventing cross-contamination which is a common source of error.

-

Appropriate Analytical Method: The chosen analytical method must be sensitive and specific for the analyte in both the n-octanol and aqueous matrices.

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects the dissolution rate and, consequently, the bioavailability of orally administered drugs.

This method determines the thermodynamic solubility of a compound by allowing it to reach equilibrium in an aqueous medium.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous medium (e.g., deionized water or a buffer of a specific pH).

-

Equilibration: Agitate the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To remove any undissolved solid, filter the solution through a low-binding filter (e.g., a 0.22 µm PVDF filter) or centrifuge at high speed and carefully collect the supernatant.

-

Quantification: Dilute the clear filtrate or supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Result Expression: The aqueous solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

Causality of Experimental Choices:

-

Excess Solid: Using an excess of the solid compound ensures that the solution becomes saturated, which is a prerequisite for determining the equilibrium solubility.

-

Constant Temperature: Solubility is highly dependent on temperature, so maintaining a constant temperature throughout the experiment is critical for obtaining accurate and reproducible results.

-

Filtration/Centrifugation: This step is essential to remove any undissolved solid particles that could lead to an overestimation of the solubility.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorptions are expected:

-

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.[3][12]

-

C=O Stretch: A strong, sharp band between 1760-1690 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[3][12]

-

C-F Stretch: Strong absorptions in the region of 1350-1100 cm⁻¹ are characteristic of the trifluoromethyl group.

-

Thiazole Ring Vibrations: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the vibrations of the thiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: A single proton signal for the hydrogen at position 4 of the thiazole ring is expected. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[3][13]

-

¹³C NMR: Characteristic signals for the carbonyl carbon (around 165-185 ppm), the carbons of the thiazole ring, and the carbon of the trifluoromethyl group (which will appear as a quartet due to coupling with the fluorine atoms) are expected.[13]

-

¹⁹F NMR: A single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group is expected. 19F NMR is also a powerful tool for determining the pKa of fluorine-containing compounds.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps to confirm its identity. For this compound, the molecular ion peak (M+) would be expected at m/z corresponding to its molecular weight. Common fragmentation patterns for thiazoles involve cleavage of the ring.[4][5]

Conclusion

The physicochemical properties of this compound, driven by the interplay between the thiazole core and the trifluoromethyl substituent, position it as a compound of significant interest for drug discovery. This guide has provided a comprehensive overview of its key physicochemical parameters and detailed, robust methodologies for their experimental determination. By following these protocols, researchers can generate high-quality, reliable data to inform their drug design and development efforts, ultimately unlocking the full potential of this promising molecular scaffold.

References

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry.

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.

- Semantic Scholar. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles.

- LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.

- Beger, R. D., & Smith, G. G. (1997). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, (20), 2967-2971.

- LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- Mohamed, Y. A., Abbas, S. E., & El-Gohary, N. S. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 57(6), 1455-1460.

- Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 155-161.

- Columbia University. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.

- Ksenofontov, A. I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1696.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- Lokey Lab Protocols. (2017, March 6). Shake Flask logK.

- Al-Azmi, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(40), 28249-28264.

- Gloc, M., et al. (2022).

- Bellevue College. (n.d.). EXPERIMENT 2 # Solubility 13.

- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.

- Bellevue College. (n.d.). Experiment 2 # Solubility 13.

- Grossmont College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Semantic Scholar. (1985, February 1). NMR Spectra of Benzenes Containing Trifluoromethyl Groups.

- University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ResearchGate. (2018, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.

- Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.

- Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro.

- Lifescience Global. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.

- PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride.

- National Center for Biotechnology Information. (n.d.). Innate C-H trifluoromethylation of heterocycles.

- PubChem. (n.d.). 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid.

- Spectral Database for Organic Compounds, SDBS. (n.d.). 4-{{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl}-2-phenyl-5-thiazolecarboxylic acid, ethyl ester.

- PubChem. (n.d.). 2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester.

- PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.

- Amerigo Scientific. (n.d.). 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid.

Sources

- 1. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 6. 2-(trifluoroMethyl)thiazole-5-carboxylic acid | 1286734-84-6 [chemicalbook.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. web.williams.edu [web.williams.edu]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS number

An In-depth Technical Guide to 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 1286734-84-6), a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, synthesis methodologies, and critical applications, with a particular focus on its role in drug discovery. The strategic incorporation of the trifluoromethyl (CF₃) group onto the robust thiazole scaffold imparts unique electronic and metabolic properties, making this molecule a valuable intermediate for developing novel therapeutic agents and functional materials. This document consolidates scientific principles with practical, field-proven insights, offering detailed protocols and safety guidelines for laboratory professionals.

Introduction: The Strategic Value of Fluorinated Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic effects, including antitumor, antibacterial, and anti-inflammatory properties.[1][2] Its utility is further enhanced by chemical modification, and the introduction of fluorine-containing substituents is a cornerstone of modern drug design.[3]

The trifluoromethyl (CF₃) group, in particular, offers a powerful tool for optimizing molecular properties.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pKa, metabolic stability, and binding affinity to biological targets.[4] By replacing a hydrogen atom or a methyl group, the CF₃ moiety can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[3]

This compound combines these two valuable moieties: the biologically active thiazole core and the property-enhancing trifluoromethyl group. The carboxylic acid handle at the 5-position provides a versatile point for synthetic elaboration, allowing for its incorporation into larger, more complex molecules such as amides and esters, which are common functionalities in pharmaceuticals.[5]

Compound Identification and Physicochemical Properties

Correctly identifying the compound is critical for sourcing and regulatory compliance. The definitive identifier is the CAS (Chemical Abstracts Service) number.

-

Chemical Name: this compound

-

CAS Number: 1286734-84-6[6]

-

Synonyms: 2-(trifluoromethyl)thiazole-5-carboxylic acid[6]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂F₃NO₂S | [6] |

| Molecular Weight | 197.14 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 224.6 ± 40.0 °C (Predicted) | [6] |

| Density | 1.668 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 2.24 ± 0.10 (Predicted) | [6] |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Mechanistic Considerations

The synthesis of substituted thiazoles is a well-established field of organic chemistry, with the Hantzsch thiazole synthesis being a foundational method. For trifluoromethylated thiazoles, the general strategy involves the cyclization of a trifluoromethyl-containing building block with a suitable thioamide or equivalent.

The synthesis of the title compound can be envisioned through the hydrolysis of its corresponding ethyl ester, a common precursor. This approach allows for purification at the ester stage before revealing the more polar carboxylic acid.

Caption: Generalized synthetic workflow for the target compound.

Protocol: Synthesis via Ester Hydrolysis

This protocol is a representative method adapted from procedures for structurally similar compounds, such as 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.[7] It outlines the final hydrolysis step from the commercially available or synthesized ester precursor.

Causality: The choice of a biphasic solvent system (e.g., ethanol/water) ensures solubility for both the organic ester and the inorganic base (NaOH).[7] The reaction is heated to increase the rate of saponification. Subsequent acidification with a strong acid like HCl is necessary to protonate the carboxylate salt intermediate, causing the final carboxylic acid product to precipitate out of the aqueous solution.

Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate (1.0 eq) in ethanol (approx. 5-10 mL per gram of ester).

-

Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH, 1.1 - 1.5 eq).

-

Reaction: Heat the reaction mixture to reflux (or ~60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring to acidify the mixture to a pH of 1-2.

-

Precipitation & Isolation: A solid precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the collected solid with cold water to remove residual salts, followed by a wash with a non-polar solvent like dichloromethane or hexane to remove organic impurities.[7] Dry the product in a vacuum oven to yield the final carboxylic acid.

Applications in Drug Discovery and Agrochemicals

The title compound is a key intermediate for synthesizing more complex molecules with potential biological activity. Its derivatives have shown promise in various fields.

-

Anticancer Agents: The thiazole nucleus is a component of several anticancer drugs.[1] Researchers have synthesized series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and evaluated them for anticancer activity against various cell lines, demonstrating the utility of this scaffold in oncology research.[1][8]

-

Agrochemicals: A closely related analog, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, is a key intermediate in the synthesis of the fungicide Thifluzamide.[9] This highlights the importance of the trifluoromethyl-thiazole-carboxylic acid core in developing modern crop protection agents.

-

Antimicrobial Research: The thiazole ring is known to exhibit antimicrobial and antifungal properties.[2][10] The unique electronic properties conferred by the CF₃ group make this compound an attractive starting point for developing new agents to combat resistant pathogens.[10]

Sources

- 1. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 2-(trifluoroMethyl)thiazole-5-carboxylic acid | 1286734-84-6 [chemicalbook.com]

- 7. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 117724-63-7 | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid [fluoromart.com]

- 10. chemimpex.com [chemimpex.com]

Structure Elucidation of 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid: A Multi-technique Spectroscopic and Mass Spectrometric Approach

Introduction

2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design.[1] The thiazole ring is a common scaffold in many biologically active compounds.[1] Accurate and unambiguous structure elucidation is a critical first step in the research and development of any new chemical entity.[2][3] This guide provides an in-depth, multi-technique approach to the structural characterization of this compound, leveraging the synergistic strengths of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices and data interpretation.

Molecular Overview

The fundamental identity of the molecule is established by its chemical structure, molecular formula, and molecular weight.

-

Chemical Name: this compound

-

Molecular Formula: C₅H₂F₃NO₂S

-

Molecular Weight: 197.14 g/mol

Caption: Chemical structure of the target molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.[6] For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent molecular ion with minimal fragmentation in the initial analysis.

Expected High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected, while in positive ion mode, the protonated molecule [M+H]⁺ would be observed.

| Ion | Predicted Exact Mass (m/z) |

| [M-H]⁻ | 195.9767 |

| [M+H]⁺ | 197.9920 |

| [M+Na]⁺ | 219.9740 |

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing structural insights. The thiazole ring is generally stable, but specific fragmentation patterns can be predicted.[7][8] The carboxylic acid group is a likely site for initial fragmentation through the loss of CO₂.

Caption: Proposed MS/MS fragmentation pathway.

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

MS Scan: Acquire a full scan mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

-

MS/MS Scan: Select the molecular ion ([M-H]⁻ or [M+H]⁺) as the precursor ion for collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting spectrum to identify the parent ion and its characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[9]

¹H NMR Spectroscopy

The structure of this compound suggests two distinct proton signals.

-

Thiazole Proton (H-4): A single proton is attached to the thiazole ring. Its chemical shift is expected to be in the downfield region (δ 8.0-8.5 ppm) due to the electron-withdrawing effects of the adjacent sulfur atom, the carboxylic acid group, and the overall aromaticity of the ring.

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).[10][11] This signal will disappear upon the addition of a drop of D₂O to the NMR tube due to proton exchange.

¹³C NMR Spectroscopy

The molecule has five unique carbon atoms, each expected to produce a distinct signal in the ¹³C NMR spectrum.

-

Carboxylic Acid Carbon (-COOH): This carbon will be found in the range of δ 165-185 ppm.[10][11]

-

Thiazole Ring Carbons (C-2, C-4, C-5): These carbons will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the trifluoromethyl group (C-2) will be significantly influenced by the fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift typically in the range of δ 115-130 ppm.[12]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.[13]

-

Trifluoromethyl Group (-CF₃): A single, sharp signal is expected. The chemical shift will be dependent on the reference standard used but is anticipated to be in a region characteristic of trifluoromethyl groups attached to an aromatic ring (around δ -60 to -70 ppm relative to CFCl₃).[14]

Data Summary Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.0 - 8.5 | s | - | Thiazole H-4 |

| ¹H | 10 - 13 | br s | - | -COOH |

| ¹³C | 165 - 185 | s | - | -COOH |

| ¹³C | 140 - 160 | q | ¹J(C,F) ≈ 275 | Thiazole C-2 |

| ¹³C | 130 - 145 | d | - | Thiazole C-4 |

| ¹³C | 115 - 130 | s | - | Thiazole C-5 |

| ¹³C | 115 - 130 | q | ¹J(C,F) ≈ 275 | -CF₃ |

| ¹⁹F | -60 to -70 | s | - | -CF₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

2D NMR (Optional): For further confirmation, 2D NMR experiments such as HSQC and HMBC can be performed to establish C-H correlations.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Characteristic Vibrational Frequencies

-

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[10][11][15]

-

Carboxylic Acid C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹.[10][11][15]

-

Thiazole Ring Vibrations: A series of medium to weak bands in the fingerprint region (1400-1600 cm⁻¹) corresponding to C=N and C=C stretching vibrations.[16][17]

-

C-F Stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F bonds in the trifluoromethyl group.

Data Summary Table: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 2500-3300 | Strong, Broad | O-H (Carboxylic Acid) |

| 1690-1760 | Strong | C=O (Carboxylic Acid) |

| 1400-1600 | Medium | C=N, C=C (Thiazole) |

| 1100-1300 | Strong | C-F (CF₃) |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Integrated Structure Confirmation

The definitive structure of this compound is confirmed by the convergence of data from all three analytical techniques.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]

- 3. pure.skku.edu [pure.skku.edu]

- 4. 2-(trifluoroMethyl)thiazole-5-carboxylic acid | 1286734-84-6 [chemicalbook.com]

- 5. 1286734-84-6|2-(Trifluoromethyl)thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 9. jchps.com [jchps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 13. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 14. colorado.edu [colorado.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

The Biological Activity of Trifluoromethylthiazole Derivatives: A Technical Guide for Drug Discovery and Development

Introduction

The Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a fundamental five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. This structural motif is prevalent in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2] Its presence in vital molecules like vitamin B1 (thiamine) underscores its physiological importance. In medicinal chemistry, thiazole derivatives are recognized for their diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The versatility of the thiazole nucleus allows for structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties for drug discovery and development.[2]

The Significance of the Trifluoromethyl Group

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4] The high electronegativity of fluorine atoms and the metabolic stability of the C-F bond often lead to increased lipophilicity, improved binding affinity to target proteins, and enhanced membrane permeability.[4] Furthermore, the trifluoromethyl group can significantly alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions. In the context of drug design, trifluoromethylated compounds have demonstrated improved efficacy and a more favorable pharmacokinetic profile in various therapeutic areas, including oncology and infectious diseases.[5]

Synergistic Potential: The Trifluoromethylthiazole Scaffold

The combination of the thiazole ring and the trifluoromethyl group into a single molecular scaffold creates a unique pharmacophore with synergistic potential. The trifluoromethyl group can enhance the intrinsic biological activity of the thiazole moiety, leading to the development of potent therapeutic agents. This guide will provide an in-depth technical overview of the diverse biological activities of trifluoromethylthiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, as well as their applications in agrochemicals. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

Anticancer Activity

Trifluoromethylthiazole derivatives have emerged as a promising class of compounds in the search for novel anticancer agents.[6][7] Their cytotoxic effects have been demonstrated against a variety of human cancer cell lines, including those of the breast, prostate, lung, and melanoma.[4][6]

Mechanistic Insights and Key Molecular Targets

While the precise mechanisms of action for many trifluoromethylthiazole derivatives are still under investigation, several studies suggest their involvement in key cellular processes that control cancer cell proliferation and survival. Some derivatives have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells.[8] The induction of apoptosis can be triggered through various signaling pathways, and further research is needed to elucidate the specific molecular targets of these compounds.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the anticancer potency of trifluoromethylthiazole derivatives. Research has shown that the nature and position of substituents on the thiazole ring and any associated fused ring systems can significantly influence cytotoxic activity. For instance, in a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, the presence of a chloro group at the 7-position and a phenyl group at the 3-position resulted in the most active compound against several cancer cell lines.[6] These findings highlight the importance of systematic structural modifications to identify compounds with enhanced therapeutic potential.

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of novel trifluoromethylthiazole derivatives is typically performed using in vitro cell-based assays.[9][10][11] These assays are essential for determining the cytotoxic and cytostatic effects of the compounds on various cancer cell lines.[11]

2.3.1 Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of new chemical entities.[10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[10]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Maintain human cancer cell lines (e.g., MCF-7, A549, HeLa) in a humidified incubator at 37°C with 5% CO2.[10]

-

Harvest cells in the logarithmic growth phase and determine cell concentration and viability.[10]

-

Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare a stock solution of the trifluoromethylthiazole derivative in a suitable solvent (e.g., DMSO).[10]

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Add the different concentrations of the test compound to the appropriate wells, including a vehicle control (solvent only).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

-

MTT Assay:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.[10]

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[10]

-

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

In Vivo Preclinical Assessment

Promising candidates identified from in vitro screens are advanced to in vivo models to evaluate their antitumor efficacy in a more physiologically relevant context.[11][12]

2.4.1 Workflow for Animal Models in Cancer Research

Caption: General workflow for in vivo evaluation of anticancer agents.

Data Summary: Anticancer Activity of Lead Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | C32 (Melanoma) | 24.4 | |

| 3b | A375 (Melanoma) | 25.4 | |

| 4a | HeLa (Cervical) | 4.53 | [9] |

| 8c | PC-3 (Prostate) | logGI50 -7.10 | [4] |

| 9c | SNB-75 (CNS) | logGI50 -5.84 | [4] |

| 2g | MCF-7 (Breast) | 2.63 | [5] |

| 5 | MCF-7 (Breast) | 3.09 | [5] |

Antimicrobial Activity

The trifluoromethylthiazole scaffold has also demonstrated significant potential in the development of novel antimicrobial agents with a broad spectrum of activity against both bacteria and fungi.[1][13][14]

Spectrum of Activity (Antibacterial and Antifungal)

Several series of trifluoromethylthiazole derivatives have been synthesized and evaluated for their antimicrobial properties.[13][15] These compounds have shown activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[13][15] Additionally, some derivatives exhibit antifungal activity against clinically relevant fungal pathogens.[14]

Proposed Mechanisms of Antimicrobial Action

The mechanisms by which trifluoromethylthiazole derivatives exert their antimicrobial effects are diverse and may involve targeting essential cellular processes in microorganisms. While specific molecular targets are still being elucidated for many compounds, potential mechanisms could include inhibition of key enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. Further research, including target-based screening and mechanistic studies, is needed to fully understand their modes of action.

Structure-Activity Relationship (SAR) for Antimicrobial Efficacy

SAR studies have provided valuable insights into the structural requirements for potent antimicrobial activity. For example, in a series of 4-trifluoromethyl bithiazole analogues, the nature of the substituents on the second thiazole ring was found to be critical for both antibacterial and antiviral activity.[13] These studies guide the rational design of new derivatives with improved potency and a broader spectrum of activity.[16][17]

Methodologies for Antimicrobial Susceptibility Testing

Standardized methods are employed to determine the in vitro susceptibility of microorganisms to new antimicrobial agents.[18][19][20] These methods are essential for quantifying the potency of the compounds and for comparing their activity with that of existing drugs.

3.4.1 Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18][21]

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible growth to determine the MIC.[21]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the trifluoromethylthiazole derivative.

-

Perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[21]

-

-

Inoculum Preparation:

-

Culture the test microorganism (e.g., S. aureus, E. coli) on an appropriate agar medium.

-

Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[20]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include positive (microorganism without antimicrobial agent) and negative (broth only) controls.

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity, indicating microbial growth.

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[21]

-

Data Summary: Antimicrobial Potency of Novel Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 8e | S. pyogenes | 4 | [13] |

| 8e | S. aureus | 16 | [13] |

| 8j | E. faecalis | 8-16 | [13] |

| 8j | S. pyogenes | 8-16 | [13] |

| 10 | MRSA | 3.12 | [15] |

| 11 | MRSA | 3.12 | [15] |

| 13 | MRSA | 3.12 | [15] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous need for new anti-inflammatory agents with improved efficacy and safety profiles. Trifluoromethylthiazole derivatives have demonstrated promising anti-inflammatory properties in various preclinical models.[22][23][24]

Molecular Targets in Inflammatory Pathways

The anti-inflammatory effects of trifluoromethylthiazole derivatives are often attributed to their ability to modulate key components of inflammatory signaling pathways. Some compounds have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[22][24] Others have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a critical regulator of pro-inflammatory cytokine production.[23]

Caption: Simplified signaling pathway showing targets of anti-inflammatory trifluoromethylthiazoles.

Structure-Activity Relationship (SAR) for Anti-inflammatory Compounds

SAR studies have been instrumental in identifying the structural features that contribute to the anti-inflammatory activity of these compounds. For example, in a series of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives, the nature of the terminal moiety and the length of the linker were found to significantly impact their inhibitory activity against p38α and the production of prostaglandin E2.[23]

In Vitro and In Vivo Screening Models

A variety of in vitro and in vivo models are used to screen for and characterize the anti-inflammatory potential of new compounds.[25][26][27] In vitro assays often involve measuring the inhibition of key inflammatory enzymes or the production of inflammatory mediators in cell cultures.[25][27] In vivo models, such as the carrageenan-induced paw edema model in rodents, are used to assess the anti-inflammatory effects in a whole-animal system.[26][28]

4.3.1 Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[26][29]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[26]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize rats (e.g., Wistar or Sprague-Dawley) to the laboratory conditions.

-

Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the trifluoromethylthiazole derivative.

-

-

Compound Administration:

-

Administer the test compound or control substance orally or intraperitoneally at a specified time before carrageenan injection.

-

-

Induction of Inflammation:

-

Inject a solution of carrageenan (e.g., 1% in saline) into the subplantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the volume of the injected paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each test group compared to the control group.

-

Analyze the data statistically to determine the significance of the anti-inflammatory effect.

-

Data Summary: Anti-inflammatory Activity of Key Derivatives

| Compound ID | Assay | IC50 (µM) | In Vivo Activity (% Inhibition) | Reference |

| 24g | p38α Inhibition | 0.68 | - | [23] |

| 21d | Nitric Oxide Release | 1.21 | - | [23] |

| AR-17a | Carrageenan Paw Edema | - | 59% at 20 mg/kg | [30] |

| AR-27a | Carrageenan Paw Edema | - | 61% at 20 mg/kg | [30] |

| Compound 4 | COX-2 Inhibition | 6.5 | - | [22] |

Agrochemical Applications

The unique physicochemical properties imparted by the trifluoromethyl group and the inherent biological activity of the thiazole ring have made trifluoromethylthiazole derivatives valuable in the agrochemical industry.[31][32][33]

Role as Fungicides and Insecticides

Several trifluoromethylthiazole derivatives have been developed and commercialized as potent agrochemicals.[31][33] They are used to protect crops from a wide range of fungal diseases and insect pests.[31][34] The trifluoromethyl group often enhances the efficacy and stability of these compounds in the field.[35]

Structure-Activity Insights in Agrochemical Design

The design of new agrochemicals based on the trifluoromethylthiazole scaffold is an active area of research. Structure-activity relationship studies are employed to optimize the fungicidal and insecticidal activity of these compounds while minimizing their environmental impact.[32]

Synthesis Strategies

General Synthetic Routes to Trifluoromethylthiazole Derivatives

The synthesis of trifluoromethylthiazole derivatives can be achieved through various synthetic routes. A common approach involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is reacted with an α-haloketone bearing a trifluoromethyl group. Other methods may involve the construction of the thiazole ring from trifluoromethyl-containing building blocks or the direct introduction of a trifluoromethyl group onto a pre-existing thiazole ring.[7]

Future Perspectives and Conclusion

Trifluoromethylthiazole derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. The synergistic combination of the thiazole ring and the trifluoromethyl group has yielded potent anticancer, antimicrobial, and anti-inflammatory agents, as well as effective agrochemicals. Future research in this area will likely focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacological properties through rational drug design and structure-activity relationship studies, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of the chemical space around the trifluoromethylthiazole scaffold holds great promise for the discovery of novel therapeutics and crop protection agents.

References

- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be...

- Slideshare. (2016, November 29). Screening models for inflammatory drugs.

- Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022).

- García-García, A., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Design, Development and Therapy, 12, 2935–2946.

- Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents.

- ResearchGate. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.

- Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals (Basel, Switzerland), 15(1), 92.

- ResearchGate. (n.d.). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N′-thiazolyl and N-bis(trifluoromethyl)alkyl-N′-benzothiazolyl ureas.

- Gnocchi, D., et al. (2022). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry, 13(5), 603-613.

- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.

- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Koci, J., et al. (2022).

- Slideshare. (2017, October 24). Screening Models of Anti-Inflammatory Drugs.

- Atapattu, N., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(14), 5369.

- Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits.

- Al-Suhaimi, E. A., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 29(8), 1774.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- ResearchGate. (n.d.). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.

- MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity.

- Shields, P., et al. (2023). Antimicrobial Susceptibility Testing. In StatPearls.

- ResearchGate. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

- OUCI. (n.d.). 2-Aryl-3-(6-trifluoromethoxy)benzo[d]thiazole-based thiazolidinone hybrids as potential anti-infective agents: Synthesis, biological evaluation and molecular docking studies.

- El-Sayed, N. N. E., et al. (2023). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941.

- Springer. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.

- ResearchGate. (n.d.). Potential Antimicrobial Agents: Trifluoromethyl-10H-phenothiazines and Ribofuranosides.

- Pathak, D., et al. (2017). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3453–3457.

- ResearchGate. (n.d.). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review.

- Bekhit, A. A., et al. (2010). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 18(16), 5859-5872.

- Royal Society of Chemistry. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Journal of Infection and Public Health. (2019). Synthesis, characterization and biological evaluation of novel trisubstituted-thiazole derivatives as anti-inflammatory and anti-bacterial agents.

- Al-Abdullah, E. S., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(35), 3939-3972.

- PubMed Central. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.

- National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

- SciSpace. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- PubMed Central. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.

- ijrpr.com. (2023). An Overview of Thiazole Derivatives and its Biological Activities.

- ResearchGate. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.

- ResearchGate. (n.d.). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ijrpr.com. (n.d.). A Review on Thiazole Scaffolds and its Biological Activity.

- MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

- Semantic Scholar. (n.d.). [PDF] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- MDPI. (n.d.). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds.

Sources

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ijrpr.com [ijrpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimid… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 19. woah.org [woah.org]

- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 26. pharmacy180.com [pharmacy180.com]

- 27. mdpi.com [mdpi.com]

- 28. Screening Models of Anti-Inflammatory Drugs | PPTX [slideshare.net]

- 29. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. applications.emro.who.int [applications.emro.who.int]

- 31. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 33. scispace.com [scispace.com]

- 34. researchgate.net [researchgate.net]

- 35. [PDF] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]

The Thiazole-5-Carboxylic Acid Scaffold: A Comprehensive Technical Guide for Drug Discovery

Abstract

The substituted thiazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, consistently appearing in molecules exhibiting a wide array of pharmacological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this versatile heterocyclic system. We will delve into the fundamental synthetic strategies, offer detailed experimental protocols, and analyze the critical structure-activity relationships (SAR) that govern the biological efficacy of these compounds, with a particular focus on their anticancer and antimicrobial applications. This document is designed to be a practical resource, bridging theoretical concepts with actionable laboratory insights to empower the rational design of novel therapeutics.

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, arising from the interplay of the heteroatoms, and its planar structure make it an ideal framework for molecular recognition by biological targets. The thiazole nucleus is a key component in a range of approved drugs, underscoring its therapeutic relevance. When functionalized with a carboxylic acid at the 5-position, the resulting scaffold presents a valuable handle for further chemical modification and a potential key interaction point with biological receptors. This guide will specifically focus on the synthesis and application of these substituted thiazole-5-carboxylic acids, providing a robust foundation for their exploration in drug discovery programs. The inherent versatility of this core structure allows for the development of compounds with potent antimicrobial and anti-inflammatory properties, and it serves as a crucial building block for novel anticancer agents.

Synthetic Strategies: Building the Thiazole Core

The construction of the thiazole-5-carboxylic acid scaffold can be approached through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Classic Approach

The Hantzsch synthesis is one of the most fundamental and widely utilized methods for constructing the thiazole ring. It involves the condensation of an α-haloketone with a thioamide. This reaction is known for its reliability and generally high yields. For the synthesis of the key precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, a variation of the Hantzsch synthesis is commonly employed, starting from ethyl acetoacetate.

A Senior Application Scientist's Technical Guide to 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid: From Hazard Assessment to Safe Laboratory Application

As a novel building block in medicinal chemistry and materials science, 2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS 1286734-84-6) presents significant opportunities for innovation. Its unique electronic properties, conferred by the trifluoromethyl group and the thiazole scaffold, make it a valuable synthon for drug development professionals. However, realizing its full potential requires a foundational understanding of its chemical hazards and a commitment to rigorous safety protocols.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) categories. It provides an in-depth analysis of the compound's hazard profile, contextualizes this data within common laboratory workflows, and offers field-proven insights to ensure both scientific integrity and personnel safety.

Hazard Identification and Toxicological Profile: An Interpretation for the Bench Scientist

The available safety data for this compound classifies it as a hazardous substance requiring careful handling.[1] While a comprehensive toxicological profile is not fully investigated for this specific molecule, the GHS hazard statements and data from structurally similar analogs, such as 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, provide a robust basis for a conservative risk assessment.[2]

The primary hazards are summarized below:

-

H302: Harmful if swallowed. [1]

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Expert Interpretation:

The hazard profile is characteristic of a moderately acidic, powdered organic compound. The trifluoromethyl group enhances the acidity of the carboxylic acid moiety, which is the likely driver of the skin and eye irritation. The "harmful if swallowed" classification (Acute Toxicity, Oral: Category 4) indicates that ingestion of even small quantities could lead to significant adverse health effects.[2]

The potential for respiratory irritation is a critical consideration.[1][2] As a fine powder, the compound can easily become airborne during weighing and transfer, leading to inhalation. This can cause irritation to the nose, throat, and lungs.[2] Therefore, engineering controls are paramount.

| Hazard Classification (GHS) | Statement | Implication for Researchers |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed[1][2] | Strict prohibition of eating, drinking, or smoking in the lab. Accidental ingestion requires immediate medical attention. |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation[1][2][3] | Prolonged or repeated contact can lead to dermatitis. Requires diligent use of appropriate chemical-resistant gloves. |

| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation[1][2][3] | Direct contact with eyes can cause significant, potentially painful irritation. Mandates the use of safety glasses with side shields or goggles. |

| STOT - Single Exposure (Category 3) | May cause respiratory irritation[1][2] | The compound is a respiratory irritant. Handling of the powder must be performed in a certified chemical fume hood to prevent inhalation. |

Proactive Exposure Control and Personal Protective Equipment (PPE)

A proactive approach to safety involves establishing multiple barriers to exposure. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and finally, PPE—is the gold standard. For this compound, engineering controls and PPE are the most critical daily practices.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves as the primary barrier against respiratory exposure.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile rubber gloves. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected.

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. For procedures with a higher risk of splashing, such as transferring solutions, chemical splash goggles are recommended.

-

Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned. Ensure that street clothes are fully covered.

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator may be required.[4] However, reliance on respirators is a secondary measure to a properly functioning fume hood.

Integrating Safety into the Experimental Workflow

The following protocol for preparing a stock solution illustrates how to embed safety measures into a standard laboratory procedure. This workflow is designed to be a self-validating system where each step reinforces safe handling.

Protocol: Safe Weighing and Solubilization

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment. Prepare your solvent and destination flask.

-

PPE Donning: Don all required PPE (lab coat, safety glasses, nitrile gloves).

-

Compound Retrieval: Transport the sealed container of this compound to the fume hood.

-

Weighing: Perform all weighing operations within the fume hood. Use a weigh boat or paper. Avoid creating dust by handling the container and spatula gently.

-

Transfer: Carefully transfer the weighed solid into the designated flask, which is also inside the fume hood.

-

Dissolution: Add the solvent to the flask. If necessary, cap the flask and sonicate or stir to dissolve, keeping the operation within the fume hood.

-

Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid waste container inside the fume hood.

-

Doffing PPE: Remove gloves using the proper technique to avoid skin contact with any residual chemical. Wash hands thoroughly with soap and water.

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

-